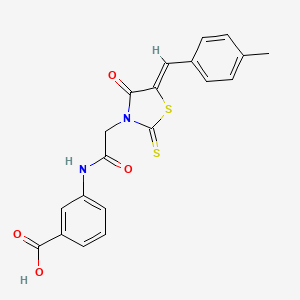

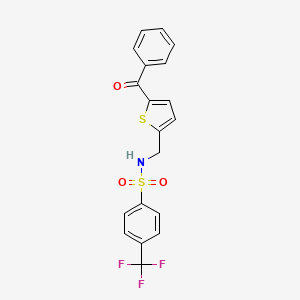

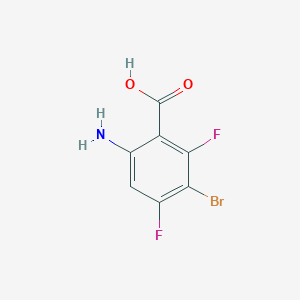

![molecular formula C16H21N5O3 B2404565 6-(2-Methoxyethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 876676-11-8](/img/structure/B2404565.png)

6-(2-Methoxyethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, one method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .Molecular Structure Analysis

The molecular structure of imidazole compounds can vary greatly depending on the specific compound. For instance, the molecular formula of a similar compound, 6-(2-Methoxyethyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione, is C18H27N5O3.Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions , and can also undergo oxidation reactions .Physical and Chemical Properties Analysis

Imidazole is an amphoteric compound, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on related compounds has explored various synthesis methods and chemical properties. For instance, Alves, Proença, and Booth (1994) investigated the synthesis of 1-benzylimidazoles, which are precursors of purine analogs, including reactions that lead to 6-carbamoylpurines and 6-methoxypurines (Alves, Proença, & Booth, 1994). Similarly, Nilov et al. (1995) studied the condensation of diethylacetal of dimethylformamide with polymethyleneimidazoles, yielding 7,8-polymethylenehypoxanthines, precursors of various purines (Nilov et al., 1995).

Potential Applications in Biological Systems

Carvalho et al. (2004) explored the synthesis of novel 6-enaminopurines from 5-amino-4-cyanoformimidoyl imidazoles, which are significant for biological applications, particularly in the formation of nucleic acid analogs (Carvalho, Zaki, Alvares, Proença, & Booth, 2004). Booth, Dias, and Proença (1992) investigated reactions leading to 6-carbamoyl-1,2-dihydropurines, highlighting the compound's potential in the creation of biochemical building blocks (Booth, Dias, & Proença, 1992).

Biomedical Research

Papers like that of Coburn, Taylor, and Wright (1981) demonstrate the relevance of such compounds in biomedical research, particularly in drug development. They explored mesoionic 1-methylimidazo[2,1-b][1,3]thiazine-5,7-diones as potential novel prodrugs (Coburn, Taylor, & Wright, 1981).

Advanced Material Science

Afandi and Purwono (2020) utilized imidazole derivatives in the creation of chemosensors for amines, indicating applications in material science and analytical chemistry (Afandi, Purwono, & Haryadi, 2020).

Mécanisme D'action

The mechanism of action of imidazole compounds can vary depending on the specific compound and its biological activity. For instance, some imidazole compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(2-methoxyethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-6-7-20-14(22)12-13(18(4)16(20)23)17-15-19(8-9-24-5)10(2)11(3)21(12)15/h6H,1,7-9H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRFDQXLHKGIBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

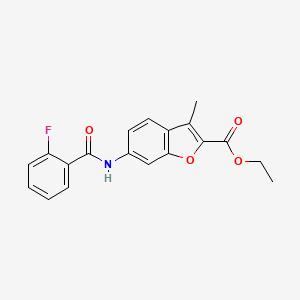

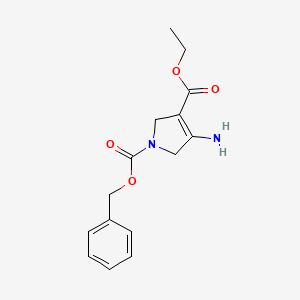

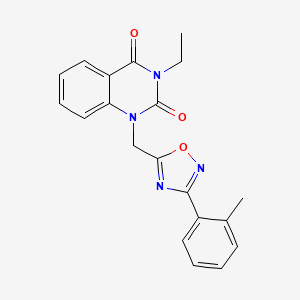

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2404483.png)

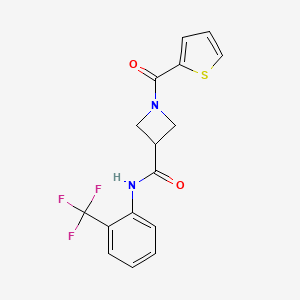

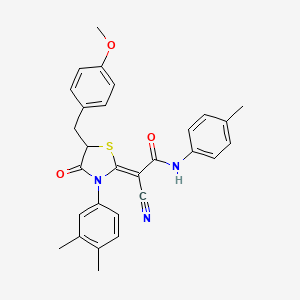

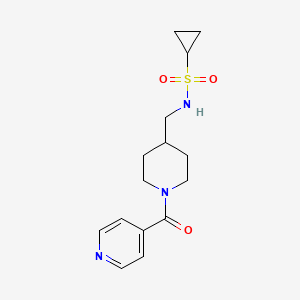

![2-[[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2404489.png)

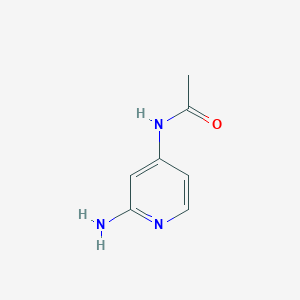

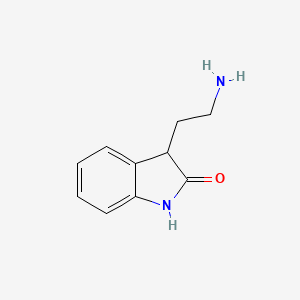

![2-(2-methoxyphenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2404498.png)